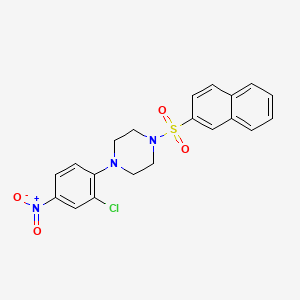
1-(2-chloro-4-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-4-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine, commonly known as CNP-NAP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CNP-NAP is a piperazine derivative that has been synthesized and studied extensively for its biological and physiological effects.
Aplicaciones Científicas De Investigación
CNP-NAP has been used extensively in scientific research for its potential applications in various fields. One of the primary research areas for CNP-NAP is neuroscience, where it has been studied for its effects on ion channels and neurotransmitter release. CNP-NAP has also been investigated for its potential use as a therapeutic agent for various diseases such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Mecanismo De Acción
CNP-NAP is known to modulate the activity of ion channels, particularly voltage-gated calcium channels. It has also been shown to affect the release of neurotransmitters such as dopamine and glutamate. The exact mechanism of action of CNP-NAP is still being studied, but it is believed to involve the regulation of intracellular calcium levels and the modulation of synaptic transmission.
Biochemical and Physiological Effects:
CNP-NAP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that CNP-NAP can inhibit the activity of voltage-gated calcium channels and reduce the release of neurotransmitters. In vivo studies have shown that CNP-NAP can improve cognitive function, reduce seizure activity, and protect against neuronal damage in animal models of neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNP-NAP has several advantages for lab experiments, including its high purity and availability, well-established synthesis method, and potential applications in various research fields. However, there are also limitations to using CNP-NAP in lab experiments, such as its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on CNP-NAP. One area of focus is the development of CNP-NAP derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of CNP-NAP in various neurological diseases. Additionally, further studies are needed to fully understand the mechanism of action of CNP-NAP and its effects on ion channels and neurotransmitter release.
Conclusion:
In conclusion, CNP-NAP is a piperazine derivative that has gained significant attention in scientific research for its potential applications in various fields, particularly neuroscience. The synthesis of CNP-NAP has been optimized over the years, and the compound is readily available for research purposes. CNP-NAP has been shown to modulate the activity of ion channels and neurotransmitter release, and it has various biochemical and physiological effects in vitro and in vivo. While there are advantages to using CNP-NAP in lab experiments, there are also limitations, and further research is needed to fully understand its potential therapeutic applications and mechanism of action.
Métodos De Síntesis
The synthesis of CNP-NAP involves the reaction of 2-naphthylsulfonyl chloride with 1-(2-chloro-4-nitrophenyl)piperazine in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain the final compound. The synthesis of CNP-NAP has been optimized over the years to improve yield and purity, and the compound is now readily available for scientific research purposes.
Propiedades
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-4-naphthalen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c21-19-14-17(24(25)26)6-8-20(19)22-9-11-23(12-10-22)29(27,28)18-7-5-15-3-1-2-4-16(15)13-18/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTBQNMAMPKBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4936131.png)
![1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4936137.png)
![1-[4-(4-isopropylphenoxy)butyl]piperidine](/img/structure/B4936138.png)
amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4936147.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4936155.png)




![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4936194.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4936200.png)
![(3R*,4R*)-1-[4-(2-furyl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4936208.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4936211.png)